molecular formula C11H13ClN2O3 B14110631 Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester

Cat. No.: B14110631
M. Wt: 256.68 g/mol
InChI Key: QDCITVVCZQZNDM-UHFFFAOYSA-N
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Description

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester is an ester derivative and is commonly used as an intermediate in the synthesis of various pharmaceutical compounds. It is known for its role in the production of apixaban, a novel oral anticoagulant that inhibits factor Xa, thereby preventing blood clot formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester typically involves the reaction of 2-chloroacetic acid with 2-(2-methoxyphenyl)hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as chloroform or methanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester involves its interaction with specific molecular targets. In the case of its role in the synthesis of apixaban, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the inhibition of factor Xa, which prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate
  • Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate
  • 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate

Uniqueness

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester is unique due to its specific structure and its role as an intermediate in the synthesis of apixaban. Its chemical properties and reactivity make it a valuable compound in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3

InChI Key

QDCITVVCZQZNDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl

Origin of Product

United States

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